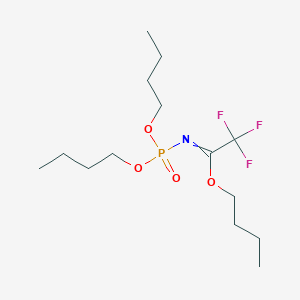
Butyl N-(dibutoxyphosphoryl)-2,2,2-trifluoroethanimidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl N-(dibutoxyphosphoryl)-2,2,2-trifluoroethanimidate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a butyl group, a dibutoxyphosphoryl moiety, and a trifluoroethanimidate group, making it a versatile molecule for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butyl N-(dibutoxyphosphoryl)-2,2,2-trifluoroethanimidate typically involves multiple steps, starting with the preparation of the dibutoxyphosphoryl intermediate. This intermediate is then reacted with a trifluoroethanimidate precursor under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common in industrial settings to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Butyl N-(dibutoxyphosphoryl)-2,2,2-trifluoroethanimidate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Butyl N-(dibutoxyphosphoryl)-2,2,2-trifluoroethanimidate is used as a reagent in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways due to its unique functional groups.
Medicine
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials, including advanced polymers and coatings .
Wirkmechanismus
The mechanism of action of Butyl N-(dibutoxyphosphoryl)-2,2,2-trifluoroethanimidate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethanimidate group can interact with active sites in enzymes, altering their activity and leading to various biochemical effects. The dibutoxyphosphoryl moiety can also participate in phosphorylation reactions, influencing cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Butyl N-(dibutoxyphosphoryl)-2,2,2-trifluoroethanimidate
- Butyl N-(dibutoxyphosphoryl)-2,2,2-trifluoroethanamide
- Butyl N-(dibutoxyphosphoryl)-2,2,2-trifluoroethanate
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for a wide range of scientific and industrial applications .
Eigenschaften
CAS-Nummer |
28442-89-9 |
|---|---|
Molekularformel |
C14H27F3NO4P |
Molekulargewicht |
361.34 g/mol |
IUPAC-Name |
butyl N-dibutoxyphosphoryl-2,2,2-trifluoroethanimidate |
InChI |
InChI=1S/C14H27F3NO4P/c1-4-7-10-20-13(14(15,16)17)18-23(19,21-11-8-5-2)22-12-9-6-3/h4-12H2,1-3H3 |
InChI-Schlüssel |
RKDNWEXOGSSFGS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=NP(=O)(OCCCC)OCCCC)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


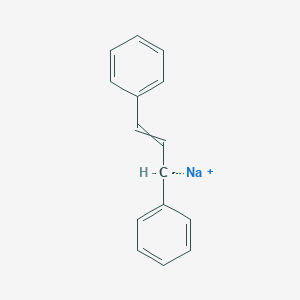
![2-[Acetyl(2,3-dimethylphenyl)amino]benzoic acid](/img/structure/B14682145.png)
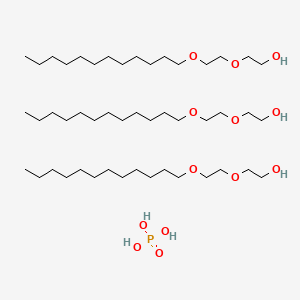
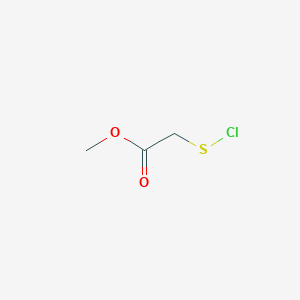

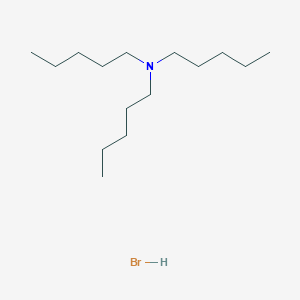
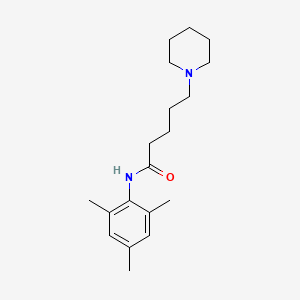
![Isodecane, [methylidynetris(oxy)]tris-](/img/structure/B14682187.png)
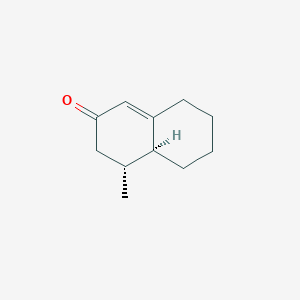
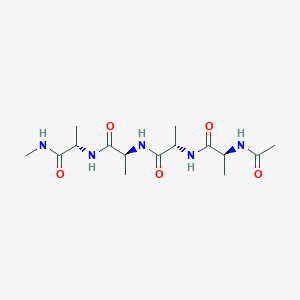
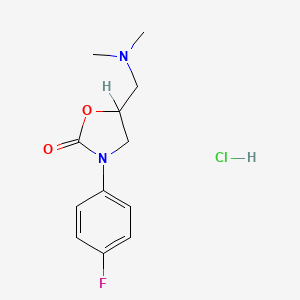
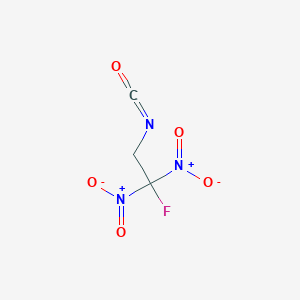

![2h-[1,2,3]Triazolo[4,5-b]pyridin-7-amine](/img/structure/B14682221.png)
